molecular formula C25H26N2O4 B11214587 7-Ethoxy-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11214587
M. Wt: 418.5 g/mol
InChI Key: BAZVQJYTTJQAQG-UHFFFAOYSA-N
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Description

4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, methylfurfural, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

4-[7-Ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl ethyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A related compound with a furan ring and similar reactivity.

  • **2-Fur

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

7-ethoxy-5-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H26N2O4/c1-4-28-18-12-10-17(11-13-18)25-27-21(15-20(26-27)22-14-9-16(3)30-22)19-7-6-8-23(29-5-2)24(19)31-25/h6-14,21,25H,4-5,15H2,1-3H3

InChI Key

BAZVQJYTTJQAQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C(=CC=C5)OCC

Origin of Product

United States

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